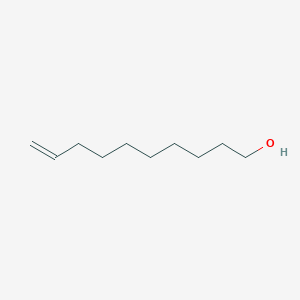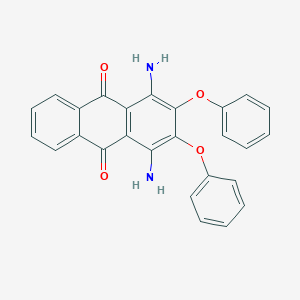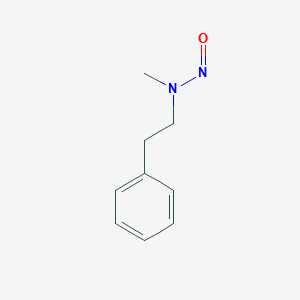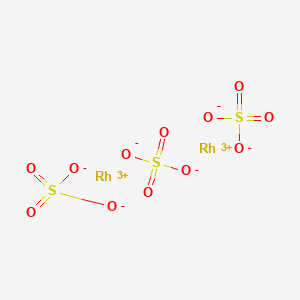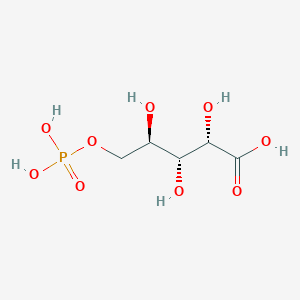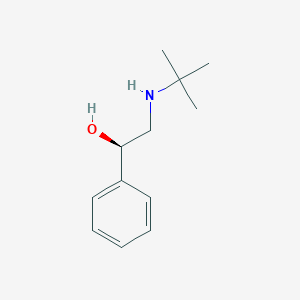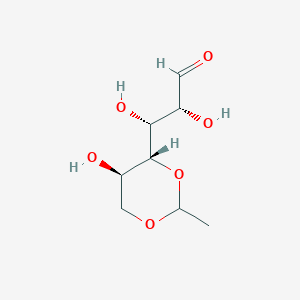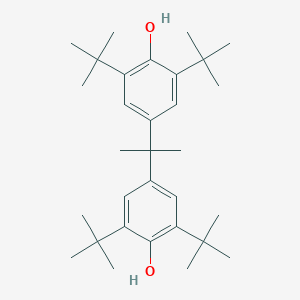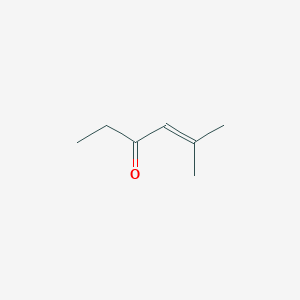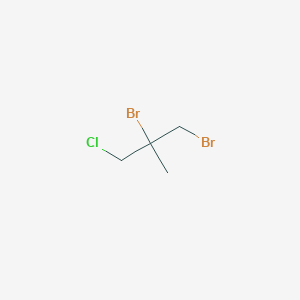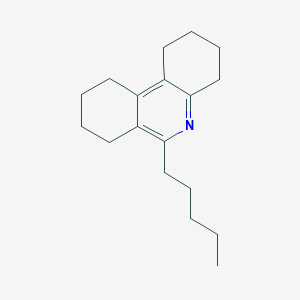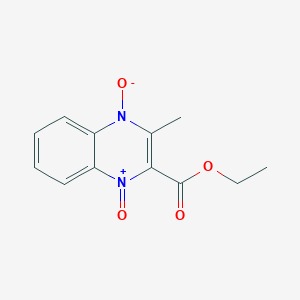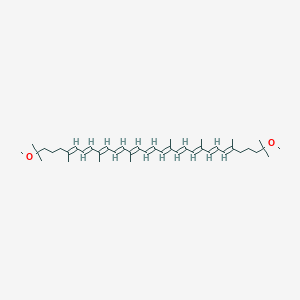
3,4,3',4'-Tetrahydrospirilloxanthin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4,3',4'-Tetrahydrospirilloxanthin (THS) is a carotenoid pigment that has recently gained attention due to its potential applications in various fields. It is a natural product that is found in certain bacteria, such as Sphingomonas sp. and Rhodobacter sphaeroides. THS has been shown to possess various biological activities, including antioxidant, anti-inflammatory, and anticancer properties.
Aplicaciones Científicas De Investigación
Carotenoid Biosynthesis
3,4,3',4'-Tetrahydrospirilloxanthin is identified as a key compound in the study of carotenoid biosynthesis. In research involving the purple bacterium Rhodospirillum rubrum, this compound was the main carotenoid accumulated in a specific mutant strain. The study highlighted the complex pathways of carotenoid biosynthesis in phototrophic bacteria, revealing insights into the role of 3,4,3',4'-Tetrahydrospirilloxanthin in this process (Komori et al., 1998).
Photophysics and Photochemistry
Another study explored the photophysical properties of spirilloxanthin, which includes the tetrahydro form. The research used sub-5-fs pump-probe spectroscopy to analyze the absorption spectra and lifetimes of various singlet states in all-trans-spirilloxanthin. This contributes to our understanding of carotenoid photochemistry and their roles in photosynthetic systems (Nishimura et al., 2004).
Industrial Applications
The role of 3,4,3',4'-Tetrahydrospirilloxanthin in the production of other carotenoids like lycopene is also significant. A study on Rhodospirillum rubrum demonstrated how genetic modifications in the carotenoid gene cluster can lead to the accumulation of lycopene, a valuable industrial product. This research has implications for industrial biotechnology and the production of natural pigments (Wang et al., 2012).
Genetic Studies
Genetic studies involving 3,4,3',4'-Tetrahydrospirilloxanthin provide insights into the biosynthesis of highly conjugated carotenoids. By mutating and overexpressing certain genes in Rhodospirillum rubrum, researchers could produce variants of the compound, advancing our understanding of the genetic basis of carotenoid biosynthesis (Autenrieth & Ghosh, 2015).
Comparative Studies with Other Carotenoids
Comparative studies with other carotenoids like astaxanthin and nostoxanthin have also been conducted. These studies provide a broader context for understanding the properties and applications of 3,4,3',4'-Tetrahydrospirilloxanthin in various biological and industrial processes (Ambati et al., 2014), (Kikukawa et al., 2021).
Propiedades
Número CAS |
13833-01-7 |
|---|---|
Nombre del producto |
3,4,3',4'-Tetrahydrospirilloxanthin |
Fórmula molecular |
C42H64O2 |
Peso molecular |
601 g/mol |
Nombre IUPAC |
(6E,8E,10E,12E,14E,16E,18E,20E,22E,24E,26E)-2,31-dimethoxy-2,6,10,14,19,23,27,31-octamethyldotriaconta-6,8,10,12,14,16,18,20,22,24,26-undecaene |
InChI |
InChI=1S/C42H64O2/c1-35(23-15-25-37(3)27-17-29-39(5)31-19-33-41(7,8)43-11)21-13-14-22-36(2)24-16-26-38(4)28-18-30-40(6)32-20-34-42(9,10)44-12/h13-18,21-30H,19-20,31-34H2,1-12H3/b14-13+,23-15+,24-16+,27-17+,28-18+,35-21+,36-22+,37-25+,38-26+,39-29+,40-30+ |
Clave InChI |
LCTIOHZQWXQPIB-VYCPWLLESA-N |
SMILES isomérico |
C/C(=C\C=C\C(=C\C=C\C(=C\C=C\C=C(\C=C\C=C(\C=C\C=C(\CCCC(OC)(C)C)/C)/C)/C)\C)\C)/CCCC(OC)(C)C |
SMILES |
CC(=CC=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC=C(C)CCCC(C)(C)OC)C)C)CCCC(C)(C)OC |
SMILES canónico |
CC(=CC=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC=C(C)CCCC(C)(C)OC)C)C)CCCC(C)(C)OC |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



